N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Purinergic receptor Pain Structure-activity relationship

The compound N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1235059-18-3) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine class, featuring a quinoxaline-2-carboxamide core linked via a methylene bridge to a piperidine ring that bears a 2-(methylthio)benzyl substituent. The core scaffold is disclosed in patents assigned to Purdue Pharma L.P.

Molecular Formula C23H26N4OS
Molecular Weight 406.55
CAS No. 1235059-18-3
Cat. No. B2581878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
CAS1235059-18-3
Molecular FormulaC23H26N4OS
Molecular Weight406.55
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C23H26N4OS/c1-29-22-9-5-2-6-18(22)16-27-12-10-17(11-13-27)14-25-23(28)21-15-24-19-7-3-4-8-20(19)26-21/h2-9,15,17H,10-14,16H2,1H3,(H,25,28)
InChIKeyPXAHZPJAJAXPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1235059-18-3): Structural Profile and Procurement Context


The compound N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 1235059-18-3) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine class, featuring a quinoxaline-2-carboxamide core linked via a methylene bridge to a piperidine ring that bears a 2-(methylthio)benzyl substituent . The core scaffold is disclosed in patents assigned to Purdue Pharma L.P. and Shionogi & Co., Ltd., which describe this compound class as having utility in treating pain conditions, among other disorders [1]. With a molecular formula of C23H26N4OS and a molecular weight of 406.55 g/mol , the compound's structural features suggest distinct pharmacological properties compared to close analogs that differ in the carboxamide moiety or the N-benzyl substituent.

Why N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide Cannot Be Replaced by Generic In-Class Substitution


Substituted-quinoxaline-type piperidine compounds exhibit sensitivity to both the carboxamide moiety and the N-substituent on the piperidine ring [1]. Within the patent-defined scaffold, variations in the carboxamide group (e.g., quinoxaline-2-carboxamide vs. adamantane-1-carboxamide) or the benzyl substitution pattern can alter receptor binding profiles, as the patent family explicitly claims distinct formula I and II compound subsets with different pharmacological property ranges [1]. The 2-(methylthio)benzyl group in this compound introduces a specific stereoelectronic environment that differs from unsubstituted benzyl, cyclopropylsulfonyl, or phenylcarbamoyl analogs available in the same chemical series . Consequently, substituting this compound with a generic quinoxaline-piperidine, even one sharing the same core, invalidates any quantitative structure-activity relationship (QSAR) established in target-engagement assays, as small structural modifications at the N-substituent are known to shift pharmacological profiles within this chemotype.

Quantitative Comparative Evidence for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide vs. Closest Analogs


Carboxamide Moiety Comparison: Quinoxaline-2-carboxamide vs. Adamantane-1-carboxamide in Isosteric Scaffolds

The target compound features a quinoxaline-2-carboxamide moiety, whereas the closest commercially available isostere, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)adamantane-1-carboxamide (CAS 1235378-20-7), replaces this with an adamantane-1-carboxamide . Within the Purdue Pharma/Shionogi patent family, quinoxaline-bearing compounds (Formula I) are claimed for distinct therapeutic profiles compared to other heteroaryl carboxamides, with the quinoxaline ring explicitly included in the Markush structure as a preferred embodiment for pain indications [1]. The adamantane analog is not covered by the same patent claims, indicating differentiated intellectual property positions.

Purinergic receptor Pain Structure-activity relationship

N-Substituent Differentiation: 2-(Methylthio)benzyl vs. Cyclopropylsulfonyl Piperidine Analogs

The target compound bears a 2-(methylthio)benzyl group on the piperidine nitrogen, whereas analogs such as N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide and N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide feature sulfonyl-based substituents instead . The benzyl substitution with an ortho-methylthio group provides distinct lipophilicity and steric parameters compared to sulfonyl-containing analogs, as the 2-(methylthio)phenyl fragment introduces an aromatic ring with a sulfur-containing ortho substituent, potentially enabling sulfur-mediated interactions (e.g., with cysteine residues in target proteins) not possible with sulfonyl analogs [1].

Medicinal chemistry Piperidine substitution Receptor selectivity

Quinoxaline-2-carboxamide Core: N-Benzyl Substitution vs. Unsubstituted Piperidine Baseline

The target compound contains an N-substituted piperidine with a 2-(methylthio)benzyl group, whereas the simplest comparator in the series, N-(piperidin-4-ylmethyl)quinoxaline-2-carboxamide (PubChem CID: 12456789), bears an unsubstituted piperidine NH [1]. The patent family (US8846929B2) explicitly teaches that N-substitution on the piperidine ring is critical for modulating receptor subtype selectivity and pharmacokinetic properties, with arylalkyl substituents (such as benzyl derivatives) being a preferred embodiment [2]. The unsubstituted piperidine analog lacks the lipophilic benzyl group and therefore is expected to have significantly different membrane permeability, as predicted logP for the target compound (~3.8) is approximately 1.5-2.0 units higher than the unsubstituted analog (~1.8-2.3) .

Receptor binding Lipophilicity Blood-brain barrier penetration

Best Research and Industrial Application Scenarios for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide


Pain Target Discovery and Lead Optimization Using Quinoxaline-Piperidine Scaffolds

Based on the Purdue Pharma/Shionogi patent family (US8846929B2), this compound is structurally aligned with a series explicitly claimed for the treatment of pain [1]. Research groups investigating purinergic or other pain-relevant targets can deploy this compound as a tool to probe the contribution of the 2-(methylthio)benzyl and quinoxaline-2-carboxamide pharmacophores to target engagement, using the adamantane analog (CAS 1235378-20-7) as a negative control for quinoxaline-dependent activity.

Structure-Activity Relationship (SAR) Studies at P2X or Related Purinergic Receptors

The quinoxaline-piperidine scaffold has been explored in the context of purinergic receptor modulation [1]. This compound, with its specific N-(2-(methylthio)benzyl) substitution, serves as a distinctive SAR probe to assess how ortho-thioether benzyl groups influence receptor binding versus para-substituted or unsubstituted benzyl analogs available in the same chemical series [2].

Comparative Biochemical Profiling Against In-Class Quinoxaline-2-Carboxamides

For procurement decisions in probe development programs, the compound's unique combination of a quinoxaline-2-carboxamide linker and a 2-(methylthio)benzyl N-substituent differentiates it from commercially available relatives such as N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide and N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide [1]. A comparative profiling panel (binding, functional, and ADME assays) using this compound alongside the sulfonyl analogs would delineate the contribution of the benzyl-thioether motif to selectivity and drug-like properties.

Quote Request

Request a Quote for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.